Enantioselective PDK1 Activation: (R)-PS210 AC50 1.8 μM Versus Racemic Kd 3 μM
The (R)-enantiomer of PS210, identified as the eutomer, demonstrates an AC50 of 1.8 μM toward PDK1 in a cell-free kinase activity assay, achieving a 5.5-fold maximal activation compared to DMSO control [1]. The racemic mixture exhibits a Kd of 3 μM, reflecting reduced apparent affinity due to the presence of the less active (S)-enantiomer . This stereochemical dependence defines (R)-PS210 as the pharmacologically relevant form for experiments requiring defined stereochemistry and maximum target engagement.
| Evidence Dimension | PDK1 binding/activation affinity |
|---|---|
| Target Compound Data | (R)-PS210: AC50 = 1.8 μM; max activation = 5.5-fold |
| Comparator Or Baseline | Racemic PS210: Kd = 3 μM; (S)-PS210: not reported active |
| Quantified Difference | Approximately 1.7-fold higher potency for (R)-enantiomer |
| Conditions | Cell-free kinase activity assay |
Why This Matters
Procurement of the (R)-enantiomer rather than the racemic mixture ensures consistent, maximal pharmacological activity and eliminates batch-to-batch variability in stereochemical composition.
- [1] InvivoChem. (R)-PS210 Product Datasheet. AC50 = 1.8 μM; 5.5-fold activation. View Source
